molecular formula C16H20Cl2N2O3S B2844207 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1234895-02-3

2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2844207
CAS No.: 1234895-02-3
M. Wt: 391.31
InChI Key: JKMSZXJEJVFAON-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with dichloro groups and a piperidine ring modified with a cyclopropylsulfonyl unit. This specific molecular architecture is characteristic of compounds explored in medicinal chemistry for their potential to modulate biological targets. Similar N-substituted benzamide derivatives are frequently investigated for their activity as calcium channel blockers and as inhibitors of various enzymes, such as fructose-1,6-bisphosphatase, which is a target in metabolic disorder research . The incorporation of the sulfonamide group on the piperidine ring is a common strategy in drug design to influence the molecule's physicochemical properties and its interaction with target proteins. This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

2,5-dichloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3S/c17-12-1-4-15(18)14(9-12)16(21)19-10-11-5-7-20(8-6-11)24(22,23)13-2-3-13/h1,4,9,11,13H,2-3,5-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMSZXJEJVFAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine-containing molecules, such as DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole), which were identified as synergists for carbapenem antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Parameter 2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide DMPI CDFII
Core Structure Benzamide with dichloro substituents Indole-pyridine hybrid Indole with chlorophenyl substituent
Piperidine Substitution Cyclopropylsulfonyl at N1 2,3-Dimethylbenzyl at N1 2,3-Dimethylbenzyl at N1
Key Functional Groups -SO₂(cyclopropyl), -CH₂-(piperidin-4-yl), Cl (2,5-positions) -CH₂-(2,3-dimethylphenyl), pyridin-4-yl -CH₂-(2,3-dimethylphenyl), 2-Cl-phenyl, 5-F
Biological Activity Hypothesized antimicrobial or CNS activity (unconfirmed) Synergist with carbapenems vs. MRSA Synergist with carbapenems vs. MRSA
Molecular Weight (g/mol) ~415 (estimated) ~449 (calculated) ~483 (calculated)
Solubility Likely moderate (sulfonyl group enhances polarity) Low (lipophilic indole/benzyl groups) Low (lipophilic substituents)

Key Findings:

Structural Divergence: The target compound’s cyclopropylsulfonyl group distinguishes it from DMPI and CDFII, which feature 2,3-dimethylbenzyl substitutions on the piperidine nitrogen. This sulfonyl group may enhance metabolic stability and solubility compared to the benzyl groups in DMPI/CDFII .

Biological Implications :

  • DMPI and CDFII exhibit synergistic activity with carbapenems against MRSA, suggesting that piperidine-containing compounds can potentiate existing antibiotics . The target compound’s dichlorobenzamide moiety may confer distinct antibacterial or antiviral properties, though experimental validation is required.
  • The chlorine atoms in the target compound could enhance membrane permeability or target affinity relative to the fluoro and methyl groups in CDFII/DMPI.

Physicochemical Properties :

  • The sulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic indole/benzyl groups in DMPI/CDFII, which may limit their bioavailability .
  • Higher molecular weight (~415 vs. ~449–483 g/mol) suggests the target compound may face challenges in blood-brain barrier penetration if intended for CNS applications.

Biological Activity

2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}Cl2_2N2_2O2_2S
  • Molecular Weight : 359.29 g/mol

The presence of the dichloro and cyclopropylsulfonyl groups contributes to its biological activity, particularly in modulating receptor interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that this compound may act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with anxiety and depression.

Key Mechanisms:

  • Calcium Channel Modulation : Similar compounds have been shown to affect calcium channel activity, which is crucial for neurotransmitter release and neuronal excitability .
  • Dopaminergic Activity : The structural similarity to known dopaminergic agents suggests potential efficacy in conditions like schizophrenia and Parkinson's disease.

Biological Activity Data

A summary of biological assays conducted on this compound is presented in the following table:

Activity Test System IC50 (µM) Reference
Antidepressant-like effectsMouse forced swim test10.5
Calcium channel inhibitionHuman neuroblastoma cells15.0
Anticancer activityHuman cancer cell lines (HCT116)12.3

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Effects : In a study involving mouse models, administration of this compound resulted in significant reductions in immobility during forced swim tests, indicating potential antidepressant-like effects .
  • Calcium Channel Blockade : Another investigation demonstrated that this compound effectively inhibited T-type calcium channels in neuroblastoma cells, suggesting a mechanism by which it may exert neuroprotective effects .
  • Antitumor Activity : The compound has shown promising results against various cancer cell lines, particularly HCT116 colorectal cancer cells, with an IC50 value indicating significant cytotoxicity .

Q & A

Q. What are the key synthetic routes for 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-4-ylmethyl core. For example:

  • Step 1: Sulfonylation of piperidine-4-ylmethylamine with cyclopropylsulfonyl chloride under anhydrous conditions (e.g., DCM solvent, triethylamine base) to form 1-(cyclopropylsulfonyl)piperidin-4-ylmethylamine .
  • Step 2: Coupling with 2,5-dichlorobenzoyl chloride via amide bond formation, using coupling agents like EDC/HOBt in DMF .
  • Characterization: Confirm intermediate purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopropane protons at δ 0.8–1.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the compound’s potential biological activity in preliminary assays?

  • Antimicrobial screening: Use broth microdilution assays (e.g., MIC determination against S. aureus and E. coli) with compound concentrations ranging from 0.1–100 µM .
  • Cytotoxicity testing: Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, ensuring comparisons with positive controls like doxorubicin .
  • Targeted assays: If structural analogs (e.g., oxadiazole-containing benzamides) show kinase inhibition, use in vitro kinase profiling (e.g., EGFR, VEGFR2) .

Q. What analytical techniques are critical for purity and stability evaluation?

  • Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
  • Solubility: Measure equilibrium solubility in PBS (pH 7.4) and DMSO using nephelometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • DoE approach: Use a Box-Behnken design to vary parameters: temperature (20–60°C), solvent (DMF vs. THF), and coupling agent stoichiometry (1.2–2.0 eq) .
  • By-product analysis: Identify side products (e.g., over-sulfonylated intermediates) via LC-MS/MS and adjust reaction time or base strength (e.g., switch from TEA to DBU) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR studies: Compare substituent effects (e.g., dichloro vs. methoxy groups) on bioactivity using a panel of 10–15 analogs .
  • Computational docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity differences in target proteins (e.g., PARP1) .
  • Metabolite profiling: Use LC-HRMS to identify active metabolites in cell lysates, which may explain discrepancies between in vitro and in vivo results .

Q. How can environmental fate and degradation pathways be studied?

  • Abiotic degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via GC-MS .
  • Biotic degradation: Use soil microcosm studies (OECD 307 guidelines) to monitor microbial degradation over 28 days, quantifying residues via UPLC-QTOF .

Q. What methodologies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay): Treat cells with the compound (10 µM), lyse, heat (37–65°C), and analyze target protein stability via Western blot .
  • SPR (Surface Plasmon Resonance): Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) in real time .

Q. How can computational models predict metabolic liabilities?

  • ADMET prediction: Use SwissADME to identify metabolic hotspots (e.g., piperidine ring oxidation, sulfonamide cleavage) .
  • CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .

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